3-(3,4-dihydro-2H-pyrano[2,3-b]pyridin-6-yl)prop-2-yn-1-ol
Overview
Description
3-(3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-yl)prop-2-yn-1-ol is a chemical compound with the molecular formula C11H11NO2 and a molecular weight of 189.21 g/mol . This compound features a pyrano[2,3-b]pyridine core, which is a fused bicyclic structure containing both pyridine and pyran rings. The presence of a prop-2-yn-1-ol group adds to its chemical versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dihydro-2H-pyrano[2,3-b]pyridin-6-yl)prop-2-yn-1-ol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to maintain consistent reaction conditions and scalability .
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-yl)prop-2-yn-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The alkyne group can be reduced to alkenes or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents such as alkyl halides and bases like sodium hydride (NaH) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alkanes .
Scientific Research Applications
3-(3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-yl)prop-2-yn-1-ol has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use as a pharmacophore in drug design and development.
Industry: It is used in the production of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 3-(3,4-dihydro-2H-pyrano[2,3-b]pyridin-6-yl)prop-2-yn-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pyrano[2,3-b]pyridine core is known to interact with various biological pathways, influencing cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
(3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-yl)methanol: Similar structure but with a methanol group instead of a prop-2-yn-1-ol group.
3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-ol: Lacks the prop-2-yn-1-ol group, featuring a hydroxyl group instead.
Uniqueness
3-(3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-yl)prop-2-yn-1-ol is unique due to the presence of the prop-2-yn-1-ol group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other similar compounds and expands its utility in various applications .
Properties
IUPAC Name |
3-(3,4-dihydro-2H-pyrano[2,3-b]pyridin-6-yl)prop-2-yn-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c13-5-1-3-9-7-10-4-2-6-14-11(10)12-8-9/h7-8,13H,2,4-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMCVHLICPRBXNK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(N=CC(=C2)C#CCO)OC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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